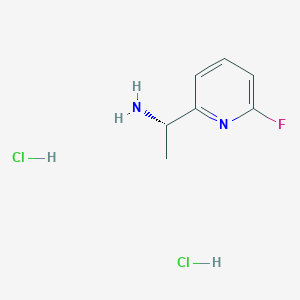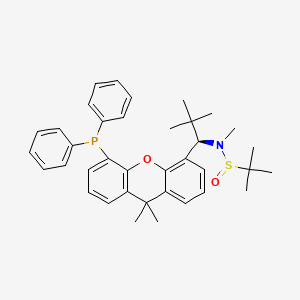
(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, a xanthene core, and a sulfinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings in the xanthene core can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature and solvent, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with various metal centers, facilitating catalytic processes such as hydrogenation and cross-coupling reactions .
Biology and Medicine
Its phosphanyl group can form stable complexes with metal ions, which can be used in imaging and diagnostic applications .
Industry
In the industrial sector, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide can be used in the synthesis of advanced materials. Its unique properties make it suitable for use in the production of polymers and other high-performance materials .
Mecanismo De Acción
The mechanism of action of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological molecules, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole
- ®-2-(2-(Diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydro-4-phenyl-oxazole
- ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-di(naphthalen-2-yl)-4,5-dihydrooxazole
Uniqueness
What sets ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is its unique combination of a xanthene core, a phosphanyl group, and a sulfinamide moiety. This combination imparts distinct chemical and physical properties, making it particularly useful in specific catalytic and biological applications .
Propiedades
Fórmula molecular |
C37H44NO2PS |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3/t34-,42?/m0/s1 |
Clave InChI |
OPZNKILVSCIGHA-QWPNAQDASA-N |
SMILES isomérico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


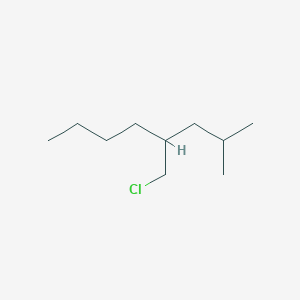
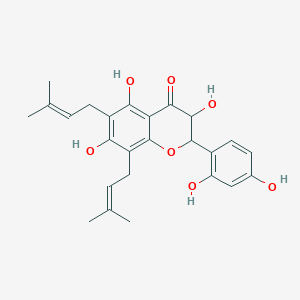
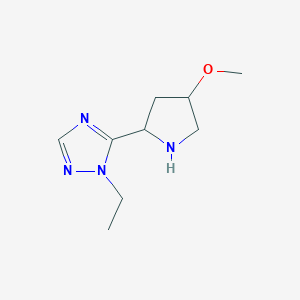
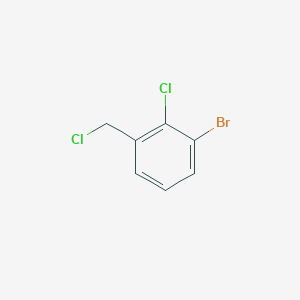
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
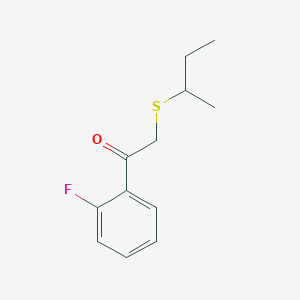
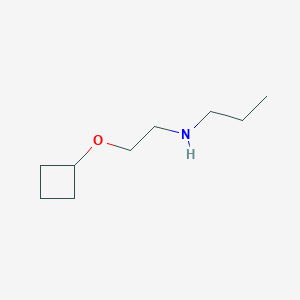
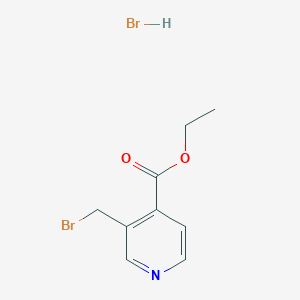
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
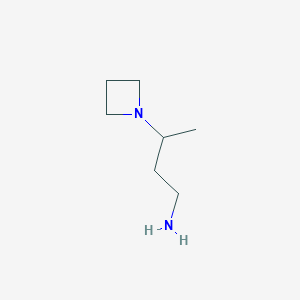
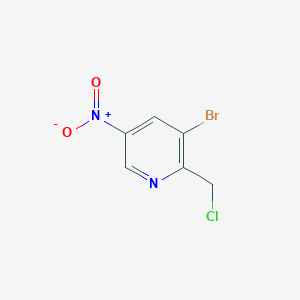
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
